molecular formula C24H26N2O7 B2933046 Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-61-7

Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2933046
CAS RN: 868224-61-7
M. Wt: 454.479
InChI Key: RGLJSMBLRXAWHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinolin ring, the introduction of the anilino group, and the formation of the ester. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The isoquinolin ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ester, anilino, and isoquinolin groups. The ester could undergo hydrolysis, the anilino group could participate in electrophilic substitution reactions, and the isoquinolin ring could undergo various transformations depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Anticancer Activity

Recent studies have identified compounds structurally related to Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate as novel anticancer agents, exhibiting potent topoisomerase I-targeting activity and cytotoxicity against tumor cells. The efficacy of these compounds has been evaluated in vitro and in vivo, with some showing significant antitumor activity in human tumor xenograft models. The structural variation at specific positions of the molecule influences its topoisomerase I-targeting activity and cytotoxicity, highlighting the importance of molecular modifications in enhancing anticancer properties (Ruchelman et al., 2004).

Herbicidal Activity

Derivatives of Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have been investigated for their potential as redox mediator herbicides. Studies on the synthesis and characterisation of some 4-keto derivatives have shown that these compounds possess the free-radical properties required to function as redox mediators. The herbicidal activity of these derivatives has been evaluated, with some showing rapid desiccation symptoms in post-emergence applications (Mitchell et al., 2000).

Inhibition of SF-1

The compound has been identified as a potent and selective inhibitor of steroidogenic factor 1 (SF-1), a transcription factor critical for the regulation of steroidogenesis and reproductive development. The identification and characterization of selective inhibitory chemical probes of SF-1 through a rational ultra-high-throughput screening strategy have provided valuable chemical probes to investigate the therapeutic potential of SF-1 inhibition (Madoux et al., 2008).

Antibacterial Activity

Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, a compound related to Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, has been synthesized and tested for antibacterial activity. The synthesized compounds showed moderate effectiveness against both Gram-positive and Gram-negative bacteria, with the highest effectiveness observed against Pseudomonas aeruginosa (Asghari et al., 2014).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action. The compound’s behavior would depend on its environment and the other molecules present .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

properties

IUPAC Name

ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-5-32-24(29)15(2)33-20-8-6-7-18-17(20)11-12-26(23(18)28)14-22(27)25-19-10-9-16(30-3)13-21(19)31-4/h6-13,15H,5,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJSMBLRXAWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

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